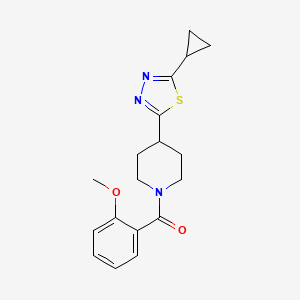

4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzoyl)piperidine

Description

4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzoyl)piperidine is a heterocyclic compound featuring a piperidine core substituted with a 1,3,4-thiadiazole ring (bearing a cyclopropyl group at position 5) and a 2-methoxybenzoyl moiety. The 1,3,4-thiadiazole scaffold is known for its bioisosteric properties, often mimicking amide bonds to enhance metabolic stability and bioavailability . The 2-methoxybenzoyl group may contribute to π-π stacking interactions in biological targets, while the cyclopropyl substituent could influence steric and electronic properties .

Properties

IUPAC Name |

[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c1-23-15-5-3-2-4-14(15)18(22)21-10-8-13(9-11-21)17-20-19-16(24-17)12-6-7-12/h2-5,12-13H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOITHQKIUOTAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzoyl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the 1,3,4-thiadiazole ring: This can be achieved by cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.

Attachment of the cyclopropyl group: This step might involve the use of cyclopropyl halides in the presence of a base.

Formation of the piperidine ring: This can be synthesized via cyclization reactions involving appropriate precursors.

Attachment of the 2-methoxybenzoyl group: This step might involve acylation reactions using 2-methoxybenzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy group or the thiadiazole ring.

Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.

Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the benzoyl moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halides, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes or as a potential therapeutic agent.

Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Generally, piperidine derivatives can interact with various molecular targets such as enzymes, receptors, or ion channels. The thiadiazole ring might contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperidine-linked 1,3,4-thiadiazoles and oxadiazoles. Below is a detailed comparison with structurally and functionally related molecules:

Table 1: Structural and Functional Comparison

Key Observations

Structural Variations: The target compound distinguishes itself through the 2-methoxybenzoyl group, which is absent in simpler analogs like 1105189-79-4 . This group may enhance binding to aromatic residue-rich targets (e.g., kinases or GPCRs).

Biological Activity: Thiadiazole derivatives with 3,4,5-trimethoxyphenyl substituents (e.g., compound 8e in ) exhibit notable anticancer activity (55.71% inhibition of PC3 cells), suggesting that electron-rich aromatic groups enhance cytotoxicity. Carboxamide-linked piperidines (e.g., molecule 20 in ) are explored as fluorescent probes, indicating versatility in non-therapeutic applications.

Synthetic Accessibility :

- The target compound’s synthesis likely involves coupling 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine with 2-methoxybenzoyl chloride, analogous to methods used for molecule 20 (amide bond formation via carboxamide linkage) .

- In contrast, oxadiazole derivatives require harsher conditions (e.g., LiH/DMF for cyclization) , making thiadiazoles more synthetically tractable.

Table 2: Physicochemical Properties

Notes

Synthetic Challenges : The cyclopropyl group in the thiadiazole ring may impose steric hindrance during coupling reactions, necessitating optimized catalysts (e.g., Pd-based for cross-couplings).

Bioactivity Gaps : While anticancer and antibacterial activities are observed in analogs (e.g., ), the target compound’s pharmacological profile remains uncharacterized.

Biological Activity

4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzoyl)piperidine is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features of this compound, including the cyclopropyl group and the piperidine ring, contribute to its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be illustrated as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | CHNOS |

| SMILES | CC(C1=NN=C(S1)C2=CC=CC=C2OC)N(C(=O)C3=CC=CC=C3)CCN |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiadiazole ring is known for its ability to bind to enzymes and receptors, modulating their activity. This interaction may lead to:

- Anticancer Activity : The compound may induce apoptosis in cancer cells by targeting specific signaling pathways.

- Antimicrobial Activity : It could inhibit the growth of microorganisms by interfering with essential metabolic pathways.

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of thiadiazole derivatives against various cancer cell lines. For instance, a study evaluated the cytotoxicity of several 1,3,4-thiadiazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that compounds with similar structural features exhibited significant anticancer activity:

| Compound | Cell Line | IC (µg/mL) |

|---|---|---|

| 4e | MCF-7 | 5.36 |

| 4i | HepG2 | 2.32 |

These findings suggest that modifications in substituents on the piperidine ring can enhance anticancer activity.

Antimicrobial Activity

Thiadiazole derivatives have also been reported to exhibit antimicrobial properties. A comparative study highlighted that compounds with a cyclopropyl group showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.

Case Studies

Several case studies have explored the biological efficacy of thiadiazole derivatives:

- Case Study on MCF-7 Cells : A derivative similar to this compound was tested for its ability to induce cell cycle arrest and apoptosis in MCF-7 cells. The study found that treatment led to increased levels of pro-apoptotic markers like Bax and caspase 9.

- Antimicrobial Evaluation : Another study focused on evaluating the antimicrobial properties of various thiadiazole derivatives against clinical isolates of bacteria. The results indicated that compounds with a cyclopropyl moiety showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.